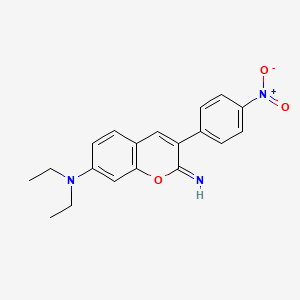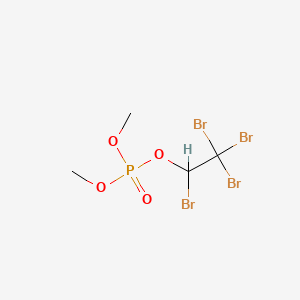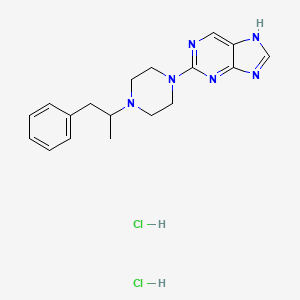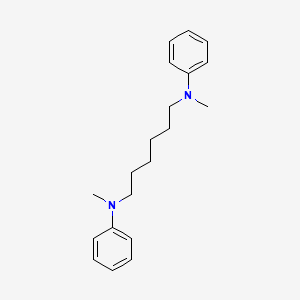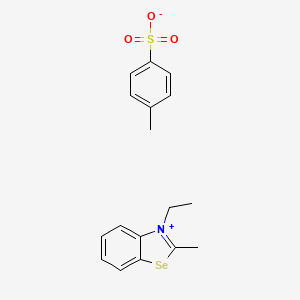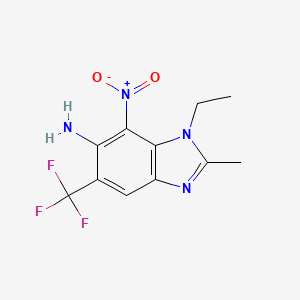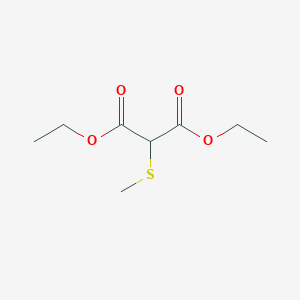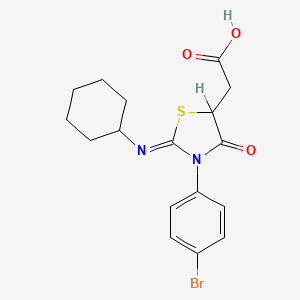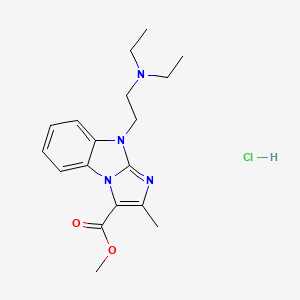
9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride is a complex organic compound. It belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]benzimidazole core structure, followed by the introduction of the carboxylic acid group at the 3-position. The diethylaminoethyl and methyl ester groups are then introduced through subsequent reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]benzimidazole core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced imidazo[1,2-a]benzimidazole compounds, and various substituted analogs.
Applications De Recherche Scientifique
9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. The diethylaminoethyl group enhances its ability to penetrate cell membranes, while the imidazo[1,2-a]benzimidazole core interacts with nucleic acids and proteins, affecting various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-butyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, methyl ester, dihydrochloride .
- 9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid .
Uniqueness
Compared to similar compounds, 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-(2-(diethylamino)ethyl)-2-methyl-, methyl ester, dihydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and solubility. The presence of the diethylaminoethyl group is particularly significant, as it improves the compound’s pharmacokinetic properties.
Propriétés
Numéro CAS |
41472-74-6 |
|---|---|
Formule moléculaire |
C18H25ClN4O2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
methyl 4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-5-20(6-2)11-12-21-14-9-7-8-10-15(14)22-16(17(23)24-4)13(3)19-18(21)22;/h7-10H,5-6,11-12H2,1-4H3;1H |
Clé InChI |
UEMOIKNJCQPRMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



